

Application Notes and Protocols: Diazotization-Based Substitutions of Sulfonylated Anilines

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Compound of Interest

Compound Name: 2-(Methylsulfonyl)aniline

Cat. No.: B181356

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Audience: Researchers, scientists, and drug development professionals.

Introduction: Sulfonamides are a cornerstone functional group in medicinal chemistry, renowned for their role as bioisosteres for carboxylic acids and their presence in a multitude of approved drugs.^[1] The synthetic accessibility of diverse sulfonamides often relies on the reaction between an amine and a corresponding sulfonyl chloride.^[1] Diazotization of anilines, a classic transformation in organic chemistry, provides a powerful platform for introducing a wide range of functionalities onto an aromatic ring.^{[2][3]} When applied to sulfonylated anilines or their precursors, this methodology opens up efficient pathways for the synthesis of key intermediates like aryl sulfonyl chlorides and other valuable derivatives, which are crucial for drug discovery and development.^{[1][4]}

These application notes provide detailed protocols and data for key diazotization-based substitution reactions involving sulfonylated anilines, including the Sandmeyer, Balz-Schiemann, and Gomberg-Bachmann reactions.

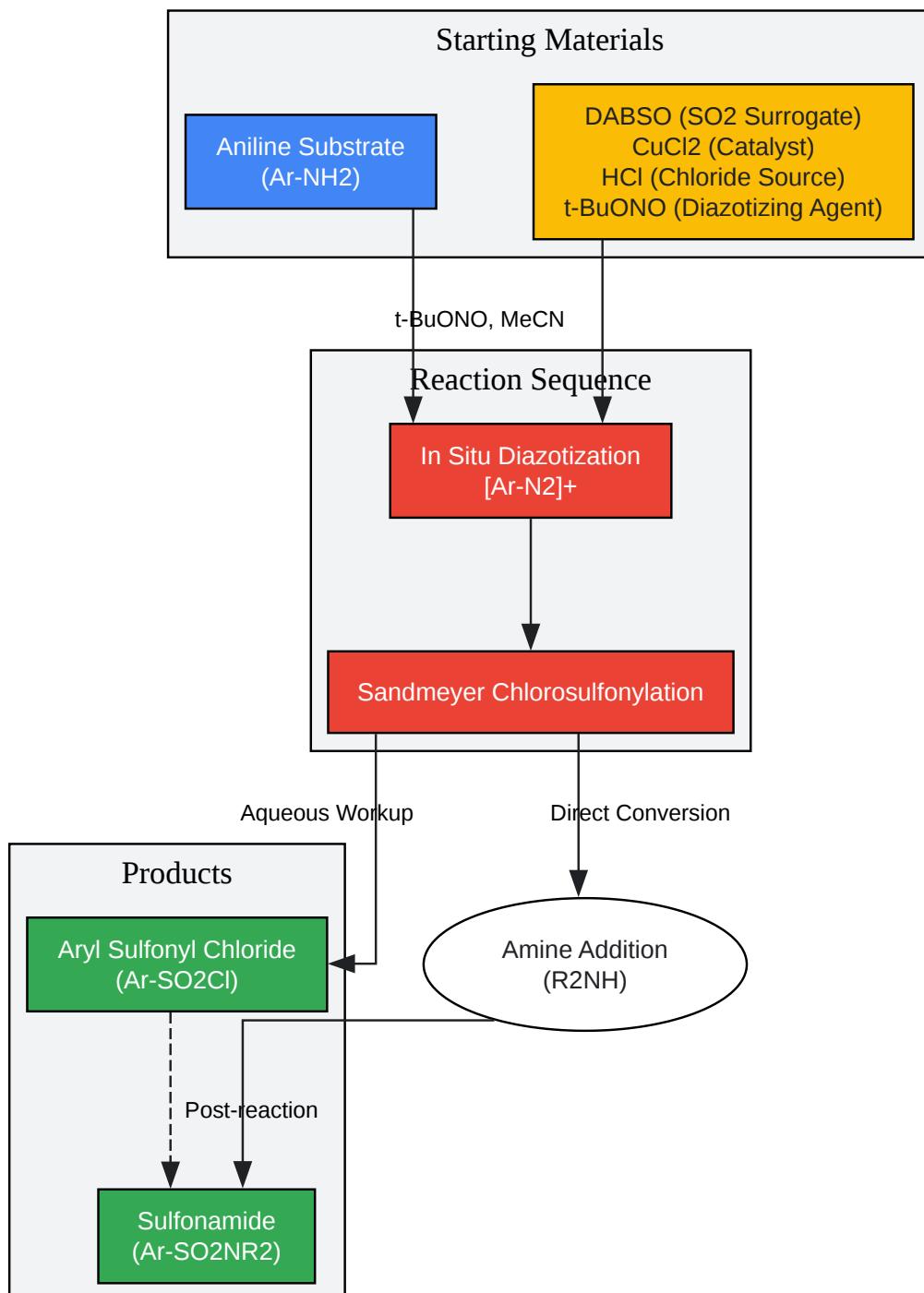
Application Note 1: Sandmeyer-Type Synthesis of Aryl Sulfonyl Chlorides and Sulfonamides

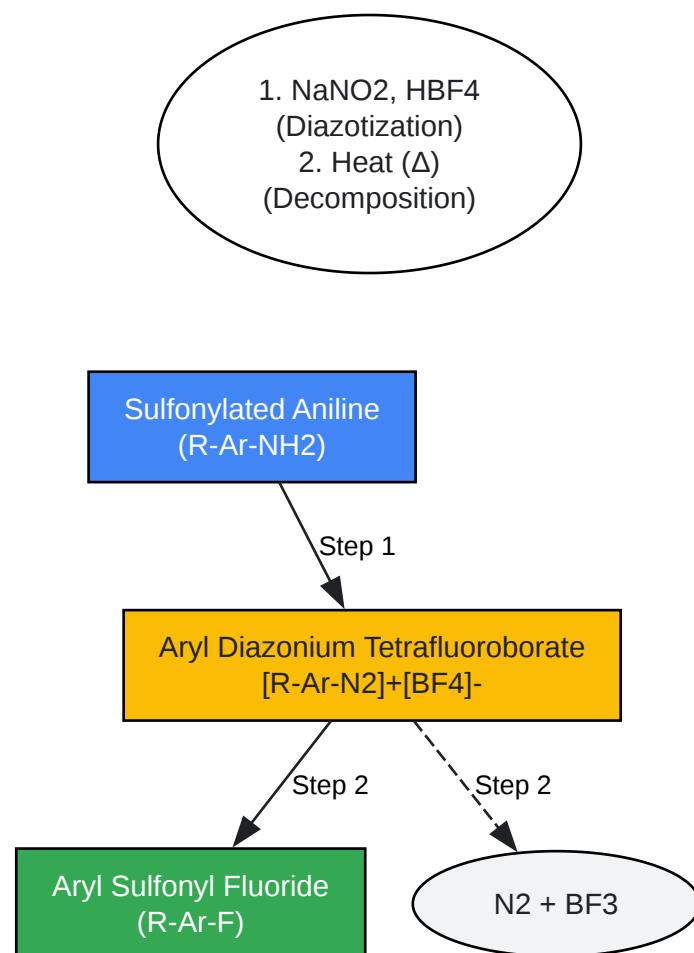
The conversion of aromatic amines to sulfonyl chlorides via a Sandmeyer-type reaction is a highly valuable transformation, providing direct access to precursors for sulfonamides, sulfonate esters, and other sulfur(VI) compounds.^[5] A modern and operationally simple approach utilizes 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) as a stable

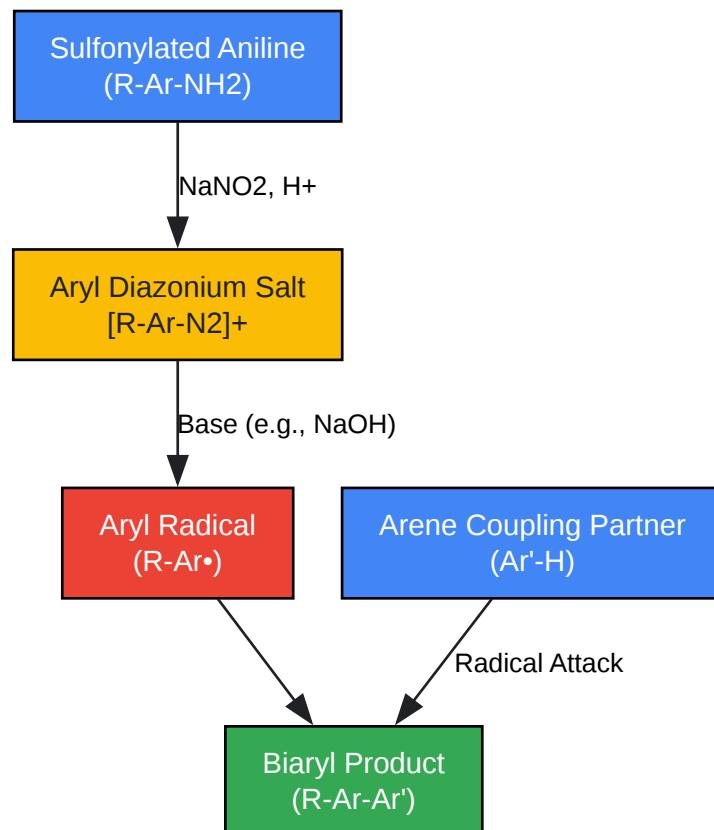
and solid SO₂ surrogate, avoiding the need to handle gaseous sulfur dioxide.[1][6] This method allows for the in situ generation of the diazonium salt, which is then converted to the sulfonyl chloride, making the process safer and more scalable.[1][7]

Logical Workflow: From Aniline to Sulfonamide

The overall process involves the diazotization of a starting aniline in the presence of a copper catalyst and a chloride source, followed by reaction with an SO₂ surrogate to form the sulfonyl chloride intermediate. This intermediate can either be isolated or reacted in situ with a desired amine to yield the final sulfonamide product.







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